molecular formula C15H22N6S B6437768 N-ethyl-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2548996-89-8

N-ethyl-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B6437768
CAS No.: 2548996-89-8
M. Wt: 318.4 g/mol
InChI Key: KBUULGIIVOYXEC-UHFFFAOYSA-N
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Description

N-ethyl-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that features a thiazole ring, a piperazine ring, and a pyrimidine ring

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., Pd/C and hydrogen gas), and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the thiazole ring yields sulfoxides or sulfones, while reduction of nitro groups yields amines .

Mechanism of Action

The mechanism of action of N-ethyl-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with enzyme active sites, inhibiting their activity, while the piperazine ring can bind to receptors, modulating their signaling pathways . These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Properties

IUPAC Name

N-ethyl-2-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6S/c1-3-16-14-4-5-17-15(19-14)21-8-6-20(7-9-21)10-13-11-22-12(2)18-13/h4-5,11H,3,6-10H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUULGIIVOYXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)CC3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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